molecular formula C18H10O2 B3046705 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde CAS No. 127653-16-1

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

Cat. No.: B3046705
CAS No.: 127653-16-1
M. Wt: 258.3 g/mol
InChI Key: FKXMXNDETYDIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is an organic compound with the molecular formula C18H10O2 It is characterized by the presence of two benzaldehyde groups connected by a buta-1,3-diyne linker

Mechanism of Action

Result of Action

The molecular and cellular effects of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the resulting changes in cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde typically involves the coupling of acetylene derivatives. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid
  • 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline
  • 2,2’-(Buta-1,3-diyne-1,4-diyl)dianiline
  • 1,4-Diphenylbutadiyne

Uniqueness

4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde stands out due to its dual aldehyde functionality and the presence of a buta-1,3-diyne linker. This unique structure allows it to participate in a variety of chemical reactions and form complex molecular architectures. Its ability to act as a building block for COFs and other advanced materials further highlights its versatility and importance in scientific research .

Properties

IUPAC Name

4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXMXNDETYDIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560828
Record name 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127653-16-1
Record name 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Reactant of Route 3
Reactant of Route 3
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Reactant of Route 4
Reactant of Route 4
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Reactant of Route 5
Reactant of Route 5
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.